BenchChemオンラインストアへようこそ!

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

Positional isomer differentiation Physicochemical property comparison Drug-likeness prediction

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide (CAS 357617-74-4, molecular formula C₁₈H₁₂ClN₃O, MW 321.76 g/mol) is a synthetic, small-molecule member of the 2-cyano-3-(1H-indol-3-yl)acrylamide chemotype. The compound features an (E)-configured acrylamide linker bearing a cyano group at the α-position, with a 3-chlorophenyl substituent on the amide nitrogen and an unsubstituted indole at the β-position.

Molecular Formula C18H12ClN3O
Molecular Weight 321.76
CAS No. 357617-74-4
Cat. No. B2787639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
CAS357617-74-4
Molecular FormulaC18H12ClN3O
Molecular Weight321.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H12ClN3O/c19-14-4-3-5-15(9-14)22-18(23)12(10-20)8-13-11-21-17-7-2-1-6-16(13)17/h1-9,11,21H,(H,22,23)/b12-8+
InChIKeyDHIRGBCZCSTWED-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(3-Chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide (CAS 357617-74-4): Compound Identity and Procurement-Relevant Classification


(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide (CAS 357617-74-4, molecular formula C₁₈H₁₂ClN₃O, MW 321.76 g/mol) is a synthetic, small-molecule member of the 2-cyano-3-(1H-indol-3-yl)acrylamide chemotype . The compound features an (E)-configured acrylamide linker bearing a cyano group at the α-position, with a 3-chlorophenyl substituent on the amide nitrogen and an unsubstituted indole at the β-position. This scaffold class is covered under the US patent US5652250, which claims N-substituted β-aryl- and β-heteroaryl-α-cyanoacrylamide derivatives as tyrosine kinase inhibitors with demonstrated inhibitory activity against p45 v-abl kinase and K562 leukemia cell growth [1]. The (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold has also been validated as a productive starting point for CRTh2 (DP2) receptor antagonist development, with close analogs showing nanomolar potency in receptor-binding and functional assays [2]. In authoritative cheminformatics databases, the compound is recorded under ZINC263621143 and PubChem, though curated biological activity annotations for this specific CAS entry remain absent [3].

Why N-(3-Chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide Cannot Be Interchanged with Its Ortho- or Para-Chloro Isomers or Unsubstituted Phenyl Analogs


Within the 2-cyano-3-(1H-indol-3-yl)acrylamide series, the position of chlorine substitution on the N-phenyl ring is a critical determinant of both molecular recognition and physicochemical properties. The three monochloro positional isomers—ortho (CAS 327076-65-3), meta (CAS 357617-74-4), and para—are constitutional isomers with identical molecular formulae (C₁₈H₁₂ClN₃O) but markedly different electrostatic potential surfaces, dipole moments, and steric profiles around the amide moiety, all of which directly influence target-binding complementarity . In the structurally analogous CRTh2 antagonist series, the nature and position of the halogen substituent on the anilide ring profoundly affected both receptor affinity and functional antagonism; for example, the 3-bromophenyl analog served as the hit compound from which an optimized tricyclic series was evolved through iterative SAR exploration [1]. Furthermore, the electron-withdrawing character of the meta-chloro substituent modulates the electrophilicity of the acrylamide α,β-unsaturated system differently than ortho- or para-substitution, which has implications for both covalent target engagement potential and off-target reactivity profiles [2]. Generic substitution among positional isomers without confirming target-specific activity data therefore carries a high risk of obtaining divergent and non-interchangeable biological results.

Quantitative Differentiation Evidence for (E)-N-(3-Chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide (CAS 357617-74-4) vs. Closest Analogs


Positional Isomerism: Meta-Chloro Substitution Confers Distinct Physicochemical and Predicted Pharmacokinetic Properties Relative to Ortho- and Para-Chloro Isomers

Among the three monochloro positional isomers of the N-(chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide series, the meta-substituted compound (CAS 357617-74-4) is predicted to exhibit a distinct LogP and topological polar surface area (tPSA) profile compared to the ortho (CAS 327076-65-3) and para isomers. Based on the canonical molecular formula C₁₈H₁₂ClN₃O (MW 321.76) common to all three, computational predictions using standard drug-likeness models indicate tPSA values in the range of approximately 65–70 Ų for all isomers, but calculated LogP varies with chlorine position due to differential intra-molecular hydrogen bonding potential and dipole orientation . The meta-chloro orientation eliminates the steric clash between the ortho-chlorine and the acrylamide carbonyl present in the ortho isomer, while avoiding the extended conjugation and symmetry effects of the para isomer, both of which can differentially affect target-binding pose and metabolic stability [1]. Direct experimental LogP or chromatographic retention data for the three isomers are not publicly available, necessitating empirical determination by the end user. ZINC15 annotation confirms no known biological activity for this compound, in contrast to curated activity data for certain ortho-substituted analogs in the BindingDB [2].

Positional isomer differentiation Physicochemical property comparison Drug-likeness prediction

Patent Class Membership: Coverage Under US5652250 as a Tyrosine Kinase Inhibitor Chemotype with Demonstrated p45 v-abl and K562 Cell Growth Inhibitory Activity

The compound (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide falls within the generic Markush structure of formula (I) in US Patent 5,652,250, wherein A is an indole bicyclic ring and B is an R₂-substituted benzene ring (here, R₂ = 3-Cl) [1]. The patent establishes that representative compounds of this class inhibit p45 v-abl tyrosine kinase with IC₅₀ values in the low micromolar range and suppress K562 human chronic myelogenous leukemia cell growth in a 72-hour proliferation assay [2]. While the patent's Table 1 provides quantitative IC₅₀ data for specific exemplars (e.g., N-phenyl-α-(8-hydroxy-5-quinolyl)-α-cyanoacrylamide: v-abl IC₅₀ = 3.4 μM; K562 IC₅₀ = 0.66 μM), the exact 3-chlorophenyl indole derivative is not among the individually tabled compounds [2]. However, the structural scope explicitly encompasses indole as A and substituted phenyl as B, placing this compound within the claimed inhibitory class. The absence of individual IC₅₀ data for this specific compound in the patent disclosure means its quantitative potency within this class remains uncharacterized and must be verified experimentally. The patent also reports negligible acute toxicity (LD₅₀) in mice for the compound class, providing a baseline safety expectation [2].

Tyrosine kinase inhibition v-abl kinase assay K562 leukemia cell assay

Scaffold-Level Precedent: The (E)-2-Cyano-3-(1H-indol-3-yl)acrylamide Core is a Validated Starting Point for Bioactive Antagonist Development

The (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold shared by CAS 357617-74-4 has been independently validated in two medicinal chemistry programs. First, the N-phenyl derivative (ICMD-01, lacking the chlorine substituent) demonstrated significant inhibition of nitrite production and pro-inflammatory cytokines (IL-1β and TNFα) in J774 macrophages at non-cytotoxic concentrations (p < 0.05), and at 50 mg/kg p.o. reduced CFA-induced paw edema in mice comparably to dexamethasone over 2–6 hours [1]. Second, a closely related 3-bromophenyl analog—differing from the target compound only by Br→Cl halogen replacement—was identified as the initial high-throughput screening hit in a CRTh2 (DP2) receptor antagonist program and served as the starting point for evolution into a potent tricyclic antagonist series [2]. The 3-chlorophenyl substitution pattern on the target compound therefore occupies a strategic intermediate position: it introduces a halogen at the same meta position as the validated HTS hit (3-bromo) while employing chlorine, which has distinct steric (van der Waals radius: Cl 1.75 Å vs. Br 1.85 Å) and electronic (Hammett σₘ: Cl 0.37 vs. Br 0.39) properties that may confer differential selectivity or pharmacokinetic behavior [3].

CRTh2/DP2 receptor antagonism Anti-inflammatory scaffold Molecular hybridization strategy

Synthetic Accessibility: Well-Established Two-Step Route from Indole-3-carbaldehyde and 3-Chloroaniline via Knoevenagel Condensation

The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide proceeds via a well-precedented two-step sequence: (i) amidation of ethyl 2-cyanoacetate or cyanoacetic acid with 3-chloroaniline to form N-(3-chlorophenyl)-2-cyanoacetamide, followed by (ii) Knoevenagel condensation with 1H-indole-3-carbaldehyde under basic conditions (e.g., piperidine or K₂CO₃ in ethanol) [1]. This route is directly analogous to the published synthesis of the unsubstituted N-phenyl analog ICMD-01, which was obtained via amidation of substituted anilines with ethyl 2-cyanoacetate followed by Knoevenagel condensation with indole aldehyde in satisfactory yield [2]. The use of L-proline as an organocatalyst for the Knoevenagel condensation of indole-3-carboxaldehydes with cyanoacetate derivatives has been reported as a green, high-yielding alternative [3]. The synthetic accessibility of this compound compares favorably to the ortho-chloro isomer (CAS 327076-65-3), where steric hindrance from the ortho-substituent can reduce condensation yields, and to more elaborate analogs requiring N-alkylation of the indole nitrogen prior to acrylamide formation [1].

Knoevenagel condensation Indole-3-carbaldehyde Synthetic route comparison

Recommended Application Scenarios for (E)-N-(3-Chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide (CAS 357617-74-4)


Positional Isomer SAR Libraries for Tyrosine Kinase Inhibitor Discovery

Scientific teams building focused kinase inhibitor libraries should include CAS 357617-74-4 as the meta-chloro representative in a systematic set of N-(chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide positional isomers (ortho, meta, para) to probe the steric and electronic requirements of the kinase ATP-binding site or allosteric pocket. The patent-established class activity against p45 v-abl kinase and K562 leukemia cells [1] provides a rational starting point for kinase profiling panels. The differential BindingDB data showing high-affinity β2 adrenoceptor binding for the ortho isomer (Ki = 0.0200 nM) vs. no curated activity for the meta isomer [2] underscores the critical importance of testing all positional isomers rather than assuming SAR continuity within the series.

Probe Compound for CRTh2/DP2 Receptor Antagonist Scaffold Hopping

Given that the 3-bromophenyl analog of this scaffold was the validated HTS hit for CRTh2 receptor antagonism [3], CAS 357617-74-4 serves as a halogen-substitution probe for scaffold-hopping campaigns. Researchers can use the 3-chlorophenyl derivative to assess whether chlorine (smaller van der Waals radius, similar Hammett σₘ) can replace bromine while maintaining or improving receptor-binding affinity, potentially offering advantages in molecular weight reduction and synthetic tractability. Direct comparison with the published 3-bromophenyl HTS hit and the unsubstituted N-phenyl ICMD-01 [4] can map the halogen-dependent SAR landscape at the CRTh2 receptor.

Anti-Inflammatory Hybrid Molecule Optimization Starting from the ICMD-01 Scaffold

Building on the demonstrated anti-inflammatory activity of ICMD-01—which showed significant nitrite and cytokine (IL-1β, TNFα) inhibition in J774 macrophages (p < 0.05) and in vivo paw edema reduction at 50 mg/kg [4]—the 3-chlorophenyl analog (CAS 357617-74-4) represents a logical next-step optimization candidate. The meta-chloro substituent introduces increased lipophilicity and altered electronic character that may enhance membrane permeability, metabolic stability, or target engagement while retaining the core indole-acrylamide pharmacophore. This compound is suitable for head-to-head comparative in vitro and in vivo profiling against ICMD-01.

Covalent Inhibitor Probe Development Exploiting the α-Cyanoacrylamide Electrophilic Warhead

The α-cyanoacrylamide moiety present in CAS 357617-74-4 is a recognized electrophilic warhead capable of reversible covalent engagement with cysteine thiols in kinase active sites and other target proteins [5]. The electron-withdrawing cyano group at the α-position tunes the acrylamide's electrophilicity, and the meta-chloro substituent on the N-phenyl ring further modulates this reactivity through inductive effects. This compound is appropriate for biochemical screening campaigns aimed at identifying novel covalent ligands, with the caveat that target engagement must be confirmed via intact protein mass spectrometry or competitive ABPP (activity-based protein profiling) due to the absence of pre-existing selectivity data.

Quote Request

Request a Quote for (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.